molecular formula C12H18O13 B12285448 6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12285448
M. Wt: 370.26 g/mol
InChI Key: GSNZTHDJQODXMS-UHFFFAOYSA-N
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Description

6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by multiple hydroxyl groups and carboxylic acid functionalities. This compound is notable for its intricate structure, which includes a furanose ring and a hexose ring, both of which are highly functionalized with hydroxyl and carboxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups to prevent unwanted reactions. This is followed by the formation of the furanose and hexose rings through cyclization reactions. The final steps involve deprotection and oxidation to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of engineered microorganisms to produce the compound from simpler precursors. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to primary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary alcohols.

Scientific Research Applications

6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its dual ring structure and high degree of functionalization. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to simpler compounds.

Properties

Molecular Formula

C12H18O13

Molecular Weight

370.26 g/mol

IUPAC Name

6-[5-carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O13/c13-1-12(8(18)5(17)7(24-12)10(21)22)25-11-4(16)2(14)3(15)6(23-11)9(19)20/h2-8,11,13-18H,1H2,(H,19,20)(H,21,22)

InChI Key

GSNZTHDJQODXMS-UHFFFAOYSA-N

Canonical SMILES

C(C1(C(C(C(O1)C(=O)O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Origin of Product

United States

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